molecular formula C24H23N3O6 B11187202 dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate

dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate

Cat. No.: B11187202
M. Wt: 449.5 g/mol
InChI Key: WZZNEBODPPEPBP-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a benzene dicarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole moiety and have similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring often exhibit similar chemical reactivity and biological properties.

Uniqueness

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate is unique due to its combination of an indole moiety, a pyrrolidine ring, and a benzene dicarboxylate group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

dimethyl 5-[3-[2-(1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H23N3O6/c1-32-23(30)15-9-16(24(31)33-2)11-17(10-15)27-21(28)12-20(22(27)29)25-8-7-14-13-26-19-6-4-3-5-18(14)19/h3-6,9-11,13,20,25-26H,7-8,12H2,1-2H3

InChI Key

WZZNEBODPPEPBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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